molecular formula C21H36O5 B13420237 7-((1R,2R,3R)-3-Hydroxy-2-((E)-3-hydroxy-3-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoic acid

7-((1R,2R,3R)-3-Hydroxy-2-((E)-3-hydroxy-3-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoic acid

Cat. No.: B13420237
M. Wt: 368.5 g/mol
InChI Key: OMNFCPCBKCERJP-JNDWQWAJSA-N
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Description

7-((1R,2R,3R)-3-Hydroxy-2-((E)-3-hydroxy-3-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoic acid is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a cyclopentyl ring, and a heptanoic acid chain. Its unique configuration makes it a subject of study in organic chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((1R,2R,3R)-3-Hydroxy-2-((E)-3-hydroxy-3-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoic acid involves several steps, typically starting with the preparation of the cyclopentyl ring and subsequent functionalization. Common synthetic routes include:

    Cyclopentyl Ring Formation: The cyclopentyl ring is often synthesized through cyclization reactions involving diene precursors.

    Functionalization: Introduction of hydroxyl groups and the heptanoic acid chain is achieved through selective oxidation and esterification reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. Reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

7-((1R,2R,3R)-3-Hydroxy-2-((E)-3-hydroxy-3-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and carboxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce secondary alcohols.

Scientific Research Applications

7-((1R,2R,3R)-3-Hydroxy-2-((E)-3-hydroxy-3-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biological pathways and as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-((1R,2R,3R)-3-Hydroxy-2-((E)-3-hydroxy-3-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and cyclopentyl ring allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid
  • 7-[(1R,2R,3R,5R)-2-[(1E,3S,7R)-3,7-dihydroxyoct-1-en-1-yl]-3,5-dihydroxycyclopentyl]heptanoic acid

Uniqueness

Compared to similar compounds, 7-((1R,2R,3R)-3-Hydroxy-2-((E)-3-hydroxy-3-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoic acid stands out due to its specific stereochemistry and functional groups. These features confer unique reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H36O5

Molecular Weight

368.5 g/mol

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h12,14,16-17,19,23,26H,3-11,13,15H2,1-2H3,(H,24,25)/b14-12+/t16-,17-,19-,21?/m1/s1

InChI Key

OMNFCPCBKCERJP-JNDWQWAJSA-N

Isomeric SMILES

CCCCCC(C)(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Origin of Product

United States

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